Cas no 23522-05-6 (Naphtho[1,2-b]furan-2,6(3H,4H)-dione,3a,5,5a,7,8,9b-hexahydro-3,5a,9-trimethyl-, (3S,3aS,5aR,9bS)-)

Naphtho[1,2-b]furan-2,6(3H,4H)-dione,3a,5,5a,7,8,9b-hexahydro-3,5a,9-trimethyl-, (3S,3aS,5aR,9bS)- structure
23522-05-6 structure
Nome del prodotto:Naphtho[1,2-b]furan-2,6(3H,4H)-dione,3a,5,5a,7,8,9b-hexahydro-3,5a,9-trimethyl-, (3S,3aS,5aR,9bS)-
Numero CAS:23522-05-6
MF:C15H20O3
MW:248.317504882813
CID:256504
PubChem ID:211707

Naphtho[1,2-b]furan-2,6(3H,4H)-dione,3a,5,5a,7,8,9b-hexahydro-3,5a,9-trimethyl-, (3S,3aS,5aR,9bS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Naphtho[1,2-b]furan-2,6(3H,4H)-dione,3a,5,5a,7,8,9b-hexahydro-3,5a,9-trimethyl-, (3S,3aS,5aR,9bS)-
    • (3S,3aS,5aR,9bS)-3,5a,9-trimethyl-3a,4,5,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2,6-dione
    • (3S,3aS,5aR,9bS)-3,5a,9-Trimethyl-3a,5,5a,7,8,9b-hexahydronaphtho[1,2-b]furan-2,6(3H,4H)-dione
    • 6-hydroxy-1-oxo-eudesm-4-en-12-oic acigamma-lactonebarrelieringracilintaurin
    • 6-hydroxy-1-oxo-eudesm-4-en-12-oic acigamma-lactone
    • Eudesm-4-en-12-oic acid,6-hydroxy-1-oxo-,.gamma.-lactone
    • 3,5,5a,7,8,9b-Hexahydro-3,5a,9-trimethylnaphtho(1,2-b)furan-2,6(3H,4H)-dione (3S-(3alpha,3aalpha,5abeta,9bbeta))-
    • Naphtho[1,2-b]furan-2,6(3H,4H)-dione, 3a,5,5a,7,8,9b-hexahydro-3,5a,9-trimethyl-, (3S,3aS,5aR,9bS)-
    • Taurin
    • BRN 4785228
    • Dibicor
    • Eudesm-4-en-12-oic acid, 6-hydroxy-1-oxo-, gamma-lactone
    • 3,5a,9-trimethyl-3a,5,5a,7,8,9b-hexahydronaphtho[1,2-b]furan-2,6(3H,4H)-dione
    • Q1541127
    • (3S,3aS,5aR,9bS)-3a,5,5a,7,8,9b-Hexahydro-3,5a,9-trimethylnaphtho[1,2-b]furan-2,6(3H,4H)-dione
    • 3E93Z2RU2H
    • 23522-05-6
    • Naphtho(1,2-b)furan-2,6(3H,4H)-dione, 3,5,5a,7,8,9b-hexahydro-3,5a,9-trimethyl-, (3S-(3alpha,3aalpha,5abeta,9bbeta))-
    • Gracilin
    • Barrelierin
    • DTXSID60946258
    • Inchi: InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h9-10,13H,4-7H2,1-3H3/t9-,10-,13-,15-/m0/s1
    • Chiave InChI: RSDQBPGKMDFRHH-MJVIGCOGSA-N
    • Sorrisi: O=C1O[C@@H]2C3=C(C)CCC(=O)[C@]3(C)CC[C@H]2[C@@H]1C

Proprietà calcolate

  • Massa esatta: 248.1413
  • Massa monoisotopica: 248.14124450g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 0
  • Complessità: 462
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 43.4Ų
  • Conta Tautomer: 4
  • XLogP3: 1.4

Proprietà sperimentali

  • PSA: 43.37

Naphtho[1,2-b]furan-2,6(3H,4H)-dione,3a,5,5a,7,8,9b-hexahydro-3,5a,9-trimethyl-, (3S,3aS,5aR,9bS)- Letteratura correlata

Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD